Diacetylcurcumin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of DAC involves acetylation processes that increase its hydrophobicity compared to curcumin. One specific study detailed the synthesis of a Cu(II) complex of 4’,4’’-diacetylcurcumin, showcasing the method of reacting diacetylcurcumin with CuCl2 in a solvent mixture to yield the respective complex. This process underlines the synthetic versatility of DAC in forming metal complexes which could have potential applications in various fields including medicinal chemistry (Pham Chien Thang et al., 2020).

Molecular Structure Analysis

The molecular structure of this compound, particularly when complexed with metals, has been elucidated using techniques such as Single Crystal X-ray Diffraction (SC-XRD). The study on the Cu(II) complex of DAC revealed its composition and bidentate ligand nature, highlighting the involvement of the β-diketone moieties in metal binding. This structural information is crucial for understanding the reactivity and potential applications of DAC complexes (Pham Chien Thang et al., 2020).

Chemical Reactions and Properties

DAC engages in various chemical interactions, including binding with proteins and DNA. For instance, its interaction with β-casein nanoparticles was studied through fluorescence quenching experiments and molecular docking, indicating hydrophobic contacts in the protein's hydrophobic core. Such interactions are essential for understanding DAC's biological activities and its potential as a therapeutic agent (F. Mehranfar et al., 2013).

Physical Properties Analysis

This compound's physical properties, such as its enhanced lipophilicity due to acetylation, play a significant role in its biological applications. The modification aims to overcome curcumin’s poor systemic bioavailability, making DAC a compound of interest for further pharmacological studies. However, detailed studies focusing exclusively on the physical properties of DAC were not identified in the current literature search.

Chemical Properties Analysis

The chemical properties of DAC, including its binding affinity to various biomolecules and potential antioxidant effects, have been a subject of research. Its interaction with calf thymus-DNA, for example, was investigated, revealing DAC as a minor groove binder with a preference for A-T rich regions. This kind of chemical interaction is crucial for understanding the mechanism of action of DAC at the molecular level (B. Sahoo et al., 2008).

Wissenschaftliche Forschungsanwendungen

- Diacetylcurcumin-Mangan-Komplex (DiAc-Cp-Mn), ein Derivat von DAC, zeigt eine potente reaktive Sauerstoffspezies (ROS)-scavenging-Aktivität. Insbesondere gegen Superoxidradikale ist er sehr wirksam .

- In einem zellulären Modell der Parkinson-Krankheit zeigte DiAc-Cp-Mn neuroprotektive Wirkungen, indem es das mitochondriale Membranpotential aufrechterhielt, den ROS-Spiegel in den Zellen reduzierte und den Nrf2-Keap1-Signalweg aktivierte .

- DAC wurde hinsichtlich seiner antiarthritischen Aktivität untersucht. Die Acetylierung erhöht seine Lipophilie, wodurch die eingeschränkte systemische Bioverfügbarkeit von Curcumin teilweise überwunden wird .

- Studien haben gezeigt, dass DAC die Ödembildung hemmt, was es zu einem potenziellen Kandidaten für die Behandlung von Entzündungszuständen macht .

Antioxidative und neuroprotektive Wirkungen

Entzündungshemmende Eigenschaften

Antitumor-Aktivität

Zusammenfassend lässt sich sagen, dass this compound vielversprechend in verschiedenen Bereichen ist, von der Neuroprotektion bis zur Wundheilung. Forscher untersuchen weiterhin seine vielseitigen Anwendungen, was es zu einem spannenden Forschungsgebiet in der Naturstoffforschung macht . Wenn Sie detailliertere Informationen zu einer bestimmten Anwendung wünschen, fragen Sie einfach! 😊

Wirkmechanismus

Target of Action

Diacetylcurcumin, a derivative of curcumin, has been found to interact with several targets. It has been shown to have a strong interaction with human serum albumin (HSA) and bovine serum albumin (BSA) . These proteins are important for the transport of various substances, including drugs, in the body. In addition, this compound has been found to interact with inflammatory molecules, cell survival proteins, protein kinases, protein reductases, and other signaling molecules .

Mode of Action

This compound exerts its effects through various mechanisms. It has been shown to have superior reactive oxygen species (ROS) scavenging efficacy, particularly for the superoxide radical . This suggests that this compound can neutralize harmful free radicals in the body, thereby reducing oxidative stress. Furthermore, it has been found to maintain mitochondrial membrane potential (MMP) levels, reduce intracellular ROS levels, and increase the activities of superoxide dismutase (SOD) and catalase (CAT) by activating the nuclear factor erythroid 2 p45-related factor (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway .

Biochemical Pathways

This compound affects several biochemical pathways. It has been found to activate the Nrf2-Keap1 signaling pathway , which plays a crucial role in the cellular response to oxidative stress. By activating this pathway, this compound enhances the body’s antioxidant defenses. Additionally, it has been shown to down-regulate the mRNA expression of inducible nitric oxide synthase (iNOS) and Interleukin 1β (IL-1β), which are involved in inflammation .

Pharmacokinetics

It is known that this compound is a synthetic derivative of curcumin where phenolic oh groups are protected with acetyl groups, resulting in increased lipophilicity . This could potentially lead to a higher bio-membrane penetration rate, thereby improving the bioavailability of this compound. More research is needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of this compound .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and anti-inflammatory properties. It has been shown to reduce intracellular ROS levels, maintain MMP levels, and increase the activities of SOD and CAT . These effects suggest that this compound can protect cells from oxidative damage. Furthermore, it has been found to down-regulate the mRNA expression of iNOS and IL-1β, indicating that it can reduce inflammation .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, factors such as pollution, radiation, noise, land use patterns, work environment, and climate change can affect the health and behavior of individuals, which in turn can influence the effectiveness of this compound .

Eigenschaften

IUPAC Name |

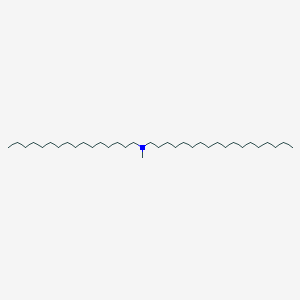

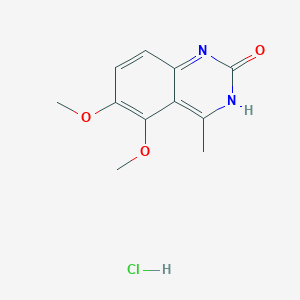

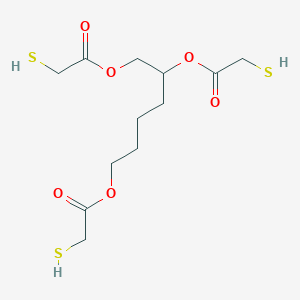

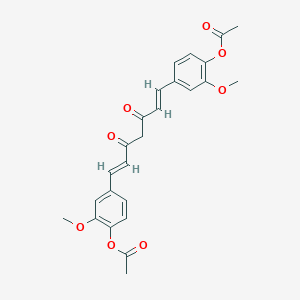

[4-[(1E,6E)-7-(4-acetyloxy-3-methoxyphenyl)-3,5-dioxohepta-1,6-dienyl]-2-methoxyphenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O8/c1-16(26)32-22-11-7-18(13-24(22)30-3)5-9-20(28)15-21(29)10-6-19-8-12-23(33-17(2)27)25(14-19)31-4/h5-14H,15H2,1-4H3/b9-5+,10-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQRYDKSIXWXTSH-NXZHAISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C(C=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(C=C(C=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)OC(=O)C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19697-86-0 | |

| Record name | Diacetylcurcumin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019697860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIACETYLCURCUMIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5PUQ5907YX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Diacetylcurcumin (DAC) primarily interacts with its targets through hydrogen bonding and hydrophobic interactions. [, ] For instance, DAC forms hydrogen bonds with amino acid residues of proteins like hen egg white lysozyme (HEWL) [], bovine α-lactalbumin (BLA) [], and ribonuclease A (RNase A). [] These interactions can lead to various downstream effects, including inhibition of amyloid fibrillation, [] antioxidant activity, [, ] and modulation of enzyme activity. [, ]

A:

- Spectroscopic Data: DAC's structure is confirmed using various spectroscopic techniques, including Infrared (IR) spectroscopy, [] Nuclear Magnetic Resonance (NMR) spectroscopy (both 1H and 13C), [, ], and UV-Vis spectroscopy. [] These techniques provide information about the functional groups, chemical environment of atoms, and electronic transitions within the molecule, respectively.

A: DAC exhibits enhanced lipophilicity compared to curcumin, leading to better cellular uptake and potentially improved bioavailability. [, ] Studies show its efficacy against various bacterial strains, including Staphylococcus aureus, [, ] Streptococcus mutans, [] and Enterococcus faecalis. [] It demonstrates promising anti-biofilm activity, particularly against Enterococcus faecalis in root canal disinfection when combined with calcium hydroxide. []

A: While DAC itself is not a catalyst, its metal complexes, such as the copper bis(this compound) 1,2-diaminobenzene Schiff base complex (Cu-BDACDABSBC), demonstrate catalytic activity in organic synthesis. [] For example, Cu-BDACDABSBC catalyzes the [3+2] cycloaddition of alkyl nitriles with sodium azide to synthesize 5-substituted 1H-tetrazoles. []

A: Computational methods like molecular docking are used to predict the binding interactions of DAC with target proteins. [, , , ] These studies provide insights into the binding affinity, binding sites, and interacting residues involved in DAC's biological activities. For example, docking studies revealed that DAC interacts with the active site of Mycobacterium P450DM, potentially explaining its antifungal activity. []

A: Compared to curcumin, DAC's acetylation of phenolic hydroxyl groups enhances its lipophilicity and potentially improves its bioavailability. [, ] Studies comparing DAC with other curcuminoids, like bisdemethoxycurcumin and diacetylbisdemethoxycurcumin, highlight the importance of phenolic hydroxyl and methoxy groups in binding interactions with proteins like lysozyme. [, ] These structural variations ultimately influence DAC's overall pharmacological profile.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.